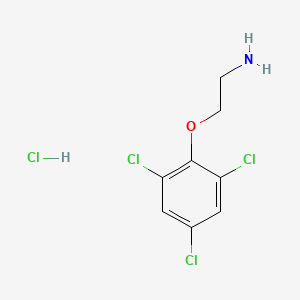

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is a chemical compound with the molecular formula C8H5Cl3NO·HCl. It is a derivative of 2,4,6-trichlorophenoxyacetic acid, where the acetic acid group is replaced by an ethanamine group and further converted to its hydrochloride salt form. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride typically involves the following steps:

Starting Material: 2,4,6-Trichlorophenol is reacted with chloroacetic acid to form 2,4,6-trichlorophenoxyacetic acid.

Conversion to Amine: The carboxylic acid group of 2,4,6-trichlorophenoxyacetic acid is then converted to an amine group through a series of reactions involving reduction agents such as lithium aluminum hydride (LiAlH4).

Formation of Hydrochloride Salt: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions: 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitro compounds.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Strong nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN).

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Primary or secondary amines, alcohols.

Substitution: Chloro-substituted derivatives or cyano-substituted derivatives.

科学的研究の応用

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is used in various scientific research fields, including:

Chemistry: As a reagent in organic synthesis and analytical chemistry.

Biology: In studies related to enzyme inhibition and receptor binding assays.

Medicine: Investigated for potential therapeutic applications in drug development.

Industry: Used in the production of herbicides and other agrochemicals.

作用機序

The mechanism by which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor of specific enzymes or receptors, leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system being studied.

類似化合物との比較

2,4,6-Trichlorophenoxyacetic acid: The parent compound from which 2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is derived.

2,4,5-Trichlorophenoxyacetic acid: A structurally similar compound with different chlorine substitution patterns.

2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with fewer chlorine atoms.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the amine group, which differentiates it from other similar compounds. This structural difference can lead to distinct chemical and biological properties.

生物活性

2-(2,4,6-Trichlorophenoxy)ethanamine hydrochloride is a chemical compound with significant biological activity, primarily studied for its role as a metabolite of the fungicide Prochloraz. This compound has garnered attention due to its interactions with biological systems and its potential implications in environmental toxicology and pharmacology.

- Molecular Formula : C11H14Cl3NO

- Molecular Weight : 282.59 g/mol

The compound is synthesized through a reaction involving 2,4,6-trichlorophenol and ethylene oxide, followed by interaction with propylamine to yield the final product.

The biological activity of this compound is closely related to its parent compound, Prochloraz. Prochloraz functions as an inhibitor of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death. The specific mechanisms of action for the hydrochloride form are less well-documented but may involve similar pathways.

Toxicological Studies

Research indicates that this compound exhibits various toxicological effects:

- Acute Toxicity : Studies have shown that the compound can lead to significant accumulation in liver and kidney tissues following administration. For instance, in animal studies involving radiolabeled Prochloraz, high levels were detected in the liver and kidney shortly after dosing .

- Chronic Toxicity : The persistence of residues in tissues suggests potential long-term effects. In particular, muscle tissue exhibited half-lives of approximately 17 days in males and 30 days in females following exposure to Prochloraz .

Environmental Impact

The compound's role as a metabolite raises concerns regarding its environmental persistence and bioaccumulation. It has been utilized as a reference standard in pesticide residue analysis and environmental testing.

Study on Metabolism and Distribution

In one study involving dogs administered with radiolabeled Prochloraz, plasma concentrations peaked at 24 hours post-dosing. The highest tissue residues were found in the liver (1.67 mg/kg), while muscle residues remained minimal (0.03 mg/kg). This study highlights the distribution patterns and metabolic fate of the compound within biological systems .

Comparative Analysis with Prochloraz

A comparative analysis between this compound and its parent compound reveals that while both share similar metabolic pathways, the hydrochloride form may exhibit distinct pharmacokinetic properties due to its salt form .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C11H14Cl3NO |

| Molecular Weight | 282.59 g/mol |

| Acute Toxicity (Liver) | 20.88 ppm (males), 25.03 ppm (females) |

| Muscle Half-life | 17 days (males), 30 days (females) |

特性

IUPAC Name |

2-(2,4,6-trichlorophenoxy)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3NO.ClH/c9-5-3-6(10)8(7(11)4-5)13-2-1-12;/h3-4H,1-2,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCSWKPBJZYMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OCCN)Cl)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。